molecular formula C24H19NO5S B2962715 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)sulfonylchromen-2-imine CAS No. 1164507-63-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)sulfonylchromen-2-imine

Cat. No. B2962715
CAS RN: 1164507-63-4
M. Wt: 433.48
InChI Key: HAAHDJUNRQKFGH-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)sulfonylchromen-2-imine, commonly known as DBIMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBIMC belongs to the class of chromene-based compounds, which have been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.

Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating potential in developing selective class III electrophysiological agents for cardiac applications (Morgan et al., 1990).
  • Another research explored the synthesis of indolocarbazoles, highlighting a methodology that could be beneficial for synthesizing complex organic molecules with potential applications in medicinal chemistry (Magnus et al., 1983).

Chemical and Material Science

  • Research on the rearrangement and coordination of specific compounds suggested applications in the development of new materials with potential uses in various industrial and technological fields (Bermejo et al., 2000).
  • A study demonstrated the synthesis of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes, indicating applications in producing biologically active compounds (Foresti et al., 2003).

Enzyme Inhibition and Pharmaceutical Applications

  • The enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties was investigated, revealing substantial activity against yeast α-glucosidase and acetylcholinesterase. This research suggests applications in developing inhibitors for treating diseases related to these enzymes (Abbasi et al., 2019).
  • Another study synthesized novel sulfonamides bearing the 1,4-benzodioxin ring, aiming to develop therapeutic agents for inflammatory ailments with antibacterial potential and lipoxygenase inhibition activity (Abbasi et al., 2017).

Anticancer and Antiviral Research

  • Research into substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents indicated the potential for developing highly effective and safe anticancer drugs (Redda et al., 2011).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c1-16-6-9-19(10-7-16)31(26,27)23-14-17-4-2-3-5-20(17)30-24(23)25-18-8-11-21-22(15-18)29-13-12-28-21/h2-11,14-15H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAHDJUNRQKFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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